"NMDA receptor antagonist 8" chemical structure and properties
"NMDA receptor antagonist 8" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of NMDA receptor antagonist 8, also identified as (R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol and referred to in scientific literature as Compound (R)-10a . This potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor holds significant interest for research in neurodegenerative diseases.
Chemical Structure and Properties
NMDA receptor antagonist 8 is a synthetic molecule featuring a core indazole moiety, which acts as a bioisostere for a phenol (B47542) group, linked to a benzylpiperidine propanol (B110389) side chain. This structural design contributes to its high affinity and selectivity for the GluN2B subunit.
Chemical Structure:
Physicochemical and Pharmacological Properties:
A summary of the key quantitative data for NMDA receptor antagonist 8 is presented in the table below for clear comparison.
| Property | Value | Reference |
| IUPAC Name | (R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol | |
| Synonyms | NMDA receptor antagonist 8, Compound (R)-10a | [1] |
| Molecular Formula | C₂₂H₂₇N₃O | [1] |
| Molecular Weight | 349.47 g/mol | [1] |
| Binding Affinity (Ki) | 265 nM (for GluN2B) | [1] |
| IC₅₀ | 62 nM (for GluN2B) | [1] |
Synthesis
The synthesis of (R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol is a multi-step process. A key step in the synthesis involves a Sonogashira reaction of a non-protected iodoindazole with a propargylpiperidine derivative. The general synthetic pathway is outlined below.
Caption: General synthetic workflow for NMDA receptor antagonist 8.
Experimental Protocols
The pharmacological activity of NMDA receptor antagonist 8 was characterized through radioligand binding assays and two-electrode voltage clamp experiments.
Radioligand Binding Assay for GluN2B Affinity (Ki)
This assay determines the affinity of the antagonist for the GluN2B subunit of the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
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Membrane Preparation: Membranes from cells expressing the human GluN2B subunit of the NMDA receptor are prepared. This typically involves homogenization of the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
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Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ifenprodil), and varying concentrations of the test compound (NMDA receptor antagonist 8).
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Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
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Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known non-labeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) for Functional Inhibition (IC₅₀)
This electrophysiological technique is used to measure the functional inhibition of NMDA receptor ion channel activity by the antagonist in Xenopus laevis oocytes expressing the receptor.
Methodology:
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Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human GluN1 and GluN2B subunits of the NMDA receptor. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
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Electrophysiological Recording: A prepared oocyte is placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a specific voltage (e.g., -70 mV).
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Agonist Application: The NMDA receptor is activated by applying a solution containing glutamate (B1630785) and glycine, which induces an inward current.
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Antagonist Application: Once a stable agonist-induced current is established, the oocytes are perfused with a solution containing the agonist plus varying concentrations of NMDA receptor antagonist 8. The inhibitory effect of the antagonist on the agonist-induced current is recorded.
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Data Analysis: The percentage of inhibition of the NMDA receptor current is calculated for each concentration of the antagonist. The concentration of the antagonist that produces 50% inhibition of the maximal agonist-induced current (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the two-electrode voltage clamp (TEVC) experiment.
Signaling Pathway
NMDA receptors are ionotropic receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity. NMDA receptor antagonist 8, as a GluN2B-selective antagonist, non-competitively inhibits this process, thereby modulating neuronal excitability and preventing excitotoxicity.
Caption: Simplified signaling pathway of NMDA receptor activation and inhibition.
